molecular formula C9H9N3O B13194033 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine

1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine

Katalognummer: B13194033
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: PPUYOLIMIXVNTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an isoxazole ring, and a methanamine group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methanamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine involves its interaction with specific molecular targets. The pyridine and isoxazole rings can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine
  • N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine

Comparison: 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine is unique due to its specific substitution pattern on the isoxazole ring. This influences its chemical reactivity and biological activity, making it distinct from similar compounds. For example, the position of the pyridine ring can affect the compound’s ability to interact with enzymes or receptors, leading to different biological outcomes.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

(3-pyridin-4-yl-1,2-oxazol-5-yl)methanamine

InChI

InChI=1S/C9H9N3O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6,10H2

InChI-Schlüssel

PPUYOLIMIXVNTK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=NOC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.